N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a complex organic molecule known for its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes. This compound is structured with a quinoline core, an isoxazole moiety, and functional groups that confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Quinoline Core: : Starting from aniline derivatives, cyclization reactions are employed to construct the tetrahydroquinoline skeleton. Key reagents include catalysts such as sulfuric acid or Lewis acids under controlled temperatures.
Attachment of the Isoxazole Ring: : The isoxazole ring is synthesized separately through the condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. This is followed by cycloaddition reactions.
Methoxyacetylation: : Introduction of the methoxyacetyl group can be achieved via acylation reactions using reagents like methoxyacetic anhydride or methoxyacetyl chloride.
Carboxamide Formation: : Finally, amidation reactions introduce the carboxamide functionality, using reagents like carbonyldiimidazole or suitable amine derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are meticulously controlled to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxyacetyl group or the tetrahydroquinoline ring, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the carbonyl groups or the isoxazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, substituted isoxazoles.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide are investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Pharmacologically, the compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrial applications include its use in the development of novel materials, such as polymers or specialty chemicals, due to its structural complexity and reactivity.
Mechanism of Action
The biological activity of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxyacetyl and carboxamide groups facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Differing by the methoxy group, it shows varied biological activity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-5-methylisoxazole-3-carboxamide: : Positional isomer with distinct properties.
N-(1-(2-methoxyacetyl)-quinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Lacking the tetrahydro component, altering its reactivity.
Uniqueness
The unique combination of the tetrahydroquinoline core, methoxyacetyl group, and isoxazole ring in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide confers distinct chemical properties and biological activities, making it a compound of interest for research and industrial applications.
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Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-14(19-24-11)17(22)18-13-6-5-12-4-3-7-20(15(12)9-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAYVXNQXTDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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